molecular formula C7H4N4O2 B3035396 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 320420-09-5

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B3035396
CAS RN: 320420-09-5
M. Wt: 176.13 g/mol
InChI Key: FUGBVISVNILEAV-UHFFFAOYSA-N
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Description

The term cyanomethyl in organic chemistry designates a type of nitrile group . It’s a combination of cyanide (N≡C) and methyl (CH3), forming a cyanomethyl group (N≡CCH2–) .


Synthesis Analysis

A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Chemical Reactions Analysis

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionisation constant), aqueous solubility, and others .

Scientific Research Applications

Luminescent Materials

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: belongs to a class of macromolecules with aggregation-induced emission (AIE) characteristics. These materials exhibit low or no photoemission in their molecular state but become highly emissive when aggregated (e.g., in solution or the solid state). AIE-active macromolecules have gained attention due to their facile formulation, good processability, and high brightness. Researchers explore their use in sensors, optoelectronics, and bioimaging .

Organic Synthesis

The compound’s unique structure allows for regioselective formation of substituted pyrido[2,3-b]indolizine-10-carbonitriles . Researchers have achieved this through a cascade transformation of α,β-unsaturated carbonyl compounds with a dimer of 1-(cyanomethyl) pyridinium chloride . This synthetic approach opens up new possibilities for creating functionalized indolizine derivatives .

Catalysis

Silica-based nanoparticles functionalized with ligands containing 2-pyridinecarbonyl or 3-pyridinecarbonyl groups have been investigated for catalytic applications. These nanoparticles enhance the yield of cyclopentanone products, demonstrating their potential as catalysts in oxidation reactions. The compound’s nitrile group may play a role in these catalytic processes .

Safety and Hazards

The safety and hazards of a chemical compound depend on its structure and properties. For example, some compounds may be considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(cyanomethyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,2H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGBVISVNILEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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